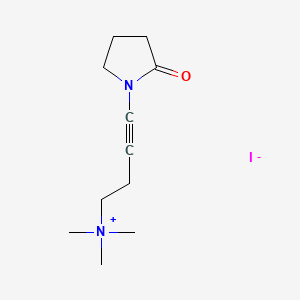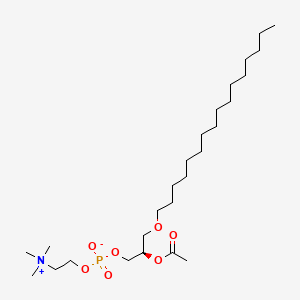
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide
Descripción general
Descripción
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide (4-OPBTMAI) is a quaternary ammonium salt compound that is used in a variety of scientific research applications. It is a highly versatile compound that has been used in a variety of fields, ranging from in vivo and in vitro studies to biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Muscarinic Agent Properties : Oxotremorine, a compound related to (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, is known for its potent muscarinic properties. It differs significantly in structure from other muscarinic stimulants, primarily being a tertiary amine and containing an acetylenic bond (Dahlbom & Jönsson, 1975).
Functionalized Calix[4]pyrroles : This compound is used in the preparation of alkynyl-substituted calix[4]pyrrole systems. These systems exhibit significant red-shifts in absorption peaks upon addition of anions, suggesting potential application as anion sensors (Miyaji et al., 2000).
Synthesis of Arylstannanes : Arylamines can be converted into aryltrimethylammonium salts, including (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, for the synthesis of aryltrimethylstannanes. This process involves a substitution reaction under specific conditions (Chopa et al., 2001).
Magneto-Structural Correlation : In a study of iodide salts of p-N-alkylpyridinium nitronyl nitroxides, the position of the iodide ion (out-of-plane or in-plane) and the length of the N-alkyl chain significantly influenced the material's magnetic properties. This indicates a potential application in magnetic materials research (Awaga et al., 1994).
Iodide Encapsulation in Organic Salt Crystal Matrix : The compound bis(trimethylammonium)hexane diiodide, related to the (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide, can encapsulate iodine, forming a polyiodide species. This finding is significant for the controlled formation of specific polyiodide structures (Abate et al., 2010).
Fluorescent Detection of Iodide : A study demonstrated a sensing system for selective and ultrasensitive detection of iodide using conjugated polyelectrolyte-stabilized silver nanoparticles. This system indicates potential applications in environmental monitoring and analytical chemistry (Xiao et al., 2015).
In Situ Ligand Modification in Heterometallic Iodides : Research on heterometallic iodides showed the successful in situ modification of ligands, leading to the construction of one-, two-, and three-dimensional structures. This has implications for designing hybrid materials with specific properties (Sun et al., 2017).
Propiedades
IUPAC Name |
trimethyl-[4-(2-oxopyrrolidin-1-yl)but-3-ynyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O.HI/c1-13(2,3)10-5-4-8-12-9-6-7-11(12)14;/h5-7,9-10H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRKORSYUQVKAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC#CN1CCCC1=O.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959407 | |
| Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium iodide | |
CAS RN |
3854-04-4 | |
| Record name | Ammonium, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethyl-, iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003854044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-4-(2-oxopyrrolidin-1-yl)but-3-yn-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)
![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)





![1H-Indole-1-carboxamide, 2,3-dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-, hydrochloride (1:1)](/img/structure/B1662350.png)

![[4-(2,6-Dioxo-1,3-dipropyl-2,3,6,9-tetrahydro-1H-purin-8-yl)phenoxy]acetic acid](/img/structure/B1662353.png)